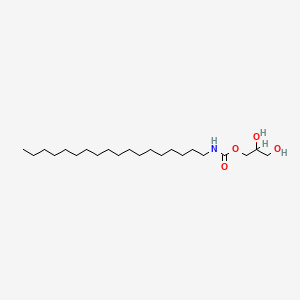

2,3-Dihydroxypropyl octadecylcarbamate

Description

Properties

IUPAC Name |

2,3-dihydroxypropyl N-octadecylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-22(26)27-20-21(25)19-24/h21,24-25H,2-20H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNLMVLLTVSZCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60915686 | |

| Record name | 2,3-Dihydroxypropyl hydrogen octadecylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60915686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94313-60-7 | |

| Record name | 2,3-Dihydroxypropyl N-octadecylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94313-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxypropyl octadecylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094313607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxypropyl hydrogen octadecylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60915686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl octadecylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 2,3 Dihydroxypropyl Octadecylcarbamate Reactions

Urethane (B1682113) Formation and Cleavage Dynamics

The formation of 2,3-Dihydroxypropyl octadecylcarbamate involves the reaction of an isocyanate with an alcohol, a fundamental process in polyurethane chemistry. fz-juelich.denih.gov The reverse reaction, the cleavage of the urethane (carbamate) bond, is also a critical aspect of its chemical dynamics. fz-juelich.deresearchgate.net The study of these reactions, particularly without added catalysts, provides foundational insights into their mechanisms. nih.govethz.ch Computational studies employing quantum chemistry are often used to analyze various potential reaction pathways. nih.govethz.ch

Urethane formation is generally understood to proceed through the addition of the alcohol's hydroxy group to the isocyanate group. fz-juelich.de The cleavage of the carbamate (B1207046) back into the isocyanate and alcohol is an endothermic process that typically requires high temperatures, often above 150 °C, to proceed thermally. mdpi.com The dynamics of this equilibrium are influenced by factors such as temperature and the presence of catalytic species. mdpi.comrsc.org Research on model carbamates like Methyl N-phenyl carbamate shows that thermal cleavage can be limited by thermodynamic equilibrium. mdpi.com For long-chain carbamates like this compound, the urethane linkage possesses a degree of conformational restriction due to the delocalization of nonbonded electrons on the nitrogen atom into the carboxyl moiety, a feature that influences its reactivity. acs.orgnih.gov

In the absence of external catalysts, the synthesis of carbamates can be significantly influenced by auto-catalysis, where one of the reactants or products accelerates the reaction. nih.govresearchgate.net It has been demonstrated through computational and experimental studies that alcohol molecules can act as auto-catalysts in urethane formation. nih.govresearchgate.netethz.ch This observation is consistent with findings that the reaction order with respect to the alcohol concentration is often greater than one. fz-juelich.de

The proposed auto-catalytic mechanism involves the participation of one or two additional alcohol molecules in the transition state. fz-juelich.denih.gov These extra alcohol molecules facilitate a concerted proton transport, creating a cyclic transition state with a lower activation energy than the non-catalytic pathway. fz-juelich.denih.gov These transition states are often described as having 6- or 8-membered ring structures. fz-juelich.denih.gov For the synthesis of this compound, the hydroxyl groups of the glycerol (B35011) moiety or another alcohol molecule can serve this catalytic role. Besides alcohols, it has been suggested that the formed urethane groups and even excess isocyanates may also exhibit auto-catalytic activity. nih.gov

| Catalytic Species | Proposed Role in Urethane Formation | Resulting Transition State |

| Alcohol | Acts as a proton shuttle, facilitating proton transfer. fz-juelich.denih.gov | 6- or 8-membered ring structures. fz-juelich.denih.gov |

| Urethane Product | Potential auto-catalytic activity. nih.gov | Not specified. |

| Isocyanate (excess) | Potential auto-catalytic activity. nih.gov | Not specified. |

Transition State Theory (TST) is a fundamental theoretical framework used to explain the reaction rates of elementary chemical reactions by examining the properties of the activated complex at the transition state. wikipedia.org In the context of this compound formation and cleavage, TST is employed in conjunction with quantum chemistry methods to predict reaction rate constants and elucidate the dominant reaction mechanisms. nih.govethz.ch This approach allows for a quantitative comparison between theoretical predictions and experimental data. nih.govresearchgate.net

The application of TST involves identifying the various possible transition states for the reaction, including non-catalytic and auto-catalytic pathways. nih.gov By calculating the Gibbs free energy of activation (ΔG‡) for each potential pathway, researchers can determine the most favorable reaction mechanism. researchgate.net For urethane formation, calculations have confirmed that mechanisms involving auto-catalysis by alcohol molecules are often kinetically preferred. nih.govresearchgate.net TST has been successfully used to demonstrate that considering several different transition states, which correspond to different reaction orders, is essential to achieve agreement with experimental observations. nih.govethz.ch Similarly, TST helps to understand the kinetics of the reverse reaction, urethane cleavage, which is thought to be catalyzed by an isourethane intermediate, leading to a second-order dependence of the reaction rate on the carbamate concentration. researchgate.netethz.ch

Hydrolysis and Degradation Pathways

The stability of the carbamate linkage in this compound is highly dependent on pH, and it can undergo hydrolysis under both acidic and basic conditions. clemson.edu The hydrolysis reaction cleaves the carbamate ester into an alcohol (2,3-dihydroxypropan-1-ol, or glycerol), an amine (octadecylamine), and carbon dioxide. acs.org Carbamates are generally more susceptible to hydrolysis than amides but are typically more stable than corresponding esters. acs.org The rate and mechanism of hydrolysis are dictated by the reaction conditions.

In acidic solutions, the hydrolysis of carbamates can proceed through different mechanisms, primarily the AAc1 (unimolecular) or AAc2 (bimolecular) pathways, depending on the acid concentration and the structure of the carbamate. rsc.org The process is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.comyoutube.com

For many N-alkyl carbamates, acid-catalyzed hydrolysis is not considered a dominant degradation mechanism under typical environmental conditions. clemson.edu This is because the central carbonyl carbon is bonded to both a nitrogen and an oxygen atom, which are electron-withdrawing. clemson.edu Protonation of the carbonyl oxygen does not sufficiently increase the electrophilicity of the central carbon to facilitate attack by a weak nucleophile like water. clemson.edu However, kinetic studies on various carbamates have shown that the AAc2 mechanism, where water displaces the protonated alkoxy group, can be a satisfactory model for the reaction. rsc.org

General Steps in Acid-Catalyzed Ester Hydrolysis (AAc2 Mechanism)

Protonation of the Carbonyl: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺). youtube.comlibretexts.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon. youtube.comlibretexts.org

Proton Transfer: A proton is transferred from the attacking water molecule to the alkoxy oxygen of the leaving group. youtube.comlibretexts.org

Leaving Group Removal: The protonated alcohol group (in this case, glycerol) is eliminated, and the carbonyl is reformed by deprotonation. youtube.comlibretexts.org

Alkaline or base-catalyzed hydrolysis is a significant degradation pathway for carbamates. clemson.edu In this mechanism, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile and attacks the electrophilic carbonyl carbon of the carbamate linkage. clemson.eduyoutube.com The specific mechanism can vary depending on the substitution on the carbamate nitrogen.

For N-monosubstituted carbamates like this compound (which has one hydrogen and one octadecyl group on the nitrogen), the reaction often proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. researchgate.netcdnsciencepub.com This pathway involves a fast, reversible deprotonation of the nitrogen atom to form a carbamate anion. cdnsciencepub.com This is followed by a slower, rate-determining step where the alkoxy group (the 2,3-dihydroxypropyl moiety) is eliminated, forming an isocyanate intermediate. researchgate.netcdnsciencepub.com The highly reactive isocyanate is then rapidly hydrolyzed by water to form the corresponding amine and carbon dioxide. researchgate.net

| Mechanism | pH Range | Key Steps | Rate Determining Step |

| Acid-Catalyzed (AAc2) | Acidic (e.g., pH < 6) clemson.edu | Protonation of C=O, nucleophilic attack by H₂O, proton transfer, elimination of alcohol. youtube.comyoutube.com | Varies; often nucleophilic attack or leaving group departure. |

| Base-Catalyzed (E1cB) | Basic (e.g., pH > 8) clemson.edu | Deprotonation of N-H, elimination of alkoxide to form isocyanate, isocyanate hydrolysis. cdnsciencepub.com | Elimination of the alkoxide from the carbamate anion. clemson.educdnsciencepub.com |

Derivatization Reactions of the 2,3-Dihydroxypropyl Moiety

The 2,3-dihydroxypropyl (glycerol) portion of the this compound molecule contains two hydroxyl (-OH) groups, which are active sites for various derivatization reactions. researchgate.net Derivatization modifies the functionality of the molecule to alter its properties, such as volatility for gas chromatography (GC) analysis or hydrophobicity for high-performance liquid chromatography (HPLC). gcms.czpsu.edu Common derivatization reactions for poly-hydroxy compounds fall into categories such as alkylation, acylation, and silylation. researchgate.net

Alkylation involves replacing the active hydrogen of the hydroxyl groups with an alkyl or benzyl (B1604629) group to form ethers. researchgate.netpsu.edu This can be achieved using reagents like dialkylacetals or benzyl bromide. researchgate.net

Acylation is a widely used reaction that introduces an acyl group (R-C=O) to the hydroxyl moieties, converting them into esters. researchgate.net This is often accomplished using acylating reagents such as acid anhydrides (e.g., heptafluorobutyric anhydride) or acyl chlorides in the presence of a base. researchgate.netresearchgate.net Esterification is a popular form of alkylation and provides stable derivatives suitable for analysis. gcms.cz

Silylation is the replacement of the active hydrogen on the hydroxyl groups with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz This process reduces the polarity of the molecule and minimizes hydrogen bonding, thereby increasing its volatility and thermal stability. gcms.cz Common silylating reagents include hexamethyldisilazane (B44280) (HMDS) and bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). researchgate.netgcms.cz

These derivatization reactions can be used to synthesize new compounds or to prepare the molecule for specific analytical techniques. For instance, reacting the dihydroxypropyl moiety with reagents like pyridine-3-carboxaldehyde can produce nicotinylidene derivatives, which are useful for structural elucidation by mass spectrometry. nih.gov

Functional Group Transformations (e.g., Oxidation, Etherification)

The vicinal diol structure of this compound is a key feature that dictates its reactivity in functional group transformations. These reactions can be used to modify the properties of the molecule, introducing new functionalities or altering its polarity.

Oxidation:

The oxidation of the 2,3-dihydroxypropyl group can lead to a variety of products, depending on the oxidizing agent and reaction conditions. In a study analogous to the potential reactions of this compound, the kinetics of the oxidation of various vicinal diols by ethyl N-chlorocarbamate (ECC) have been investigated. This research provides insight into a plausible oxidation mechanism for the dihydroxypropyl unit. The reaction with vicinal diols was found to result in the cleavage of the glycol bond.

The proposed mechanism for this oxidation involves an acyclic process. The reaction is first-order with respect to the oxidizing agent (ECC), the diol, and hydrogen ions. This suggests a proton-catalyzed pathway where the protonated ECC is the active oxidizing species. The absence of a primary kinetic isotope effect in the oxidation of [1,1,2,2-²H₄]ethanediol indicates that the C-H bond cleavage is not the rate-determining step. The reaction proceeds through a hydride-transfer mechanism for non-vicinal diols, while for vicinal diols like the one in this compound, an acyclic mechanism involving glycol bond fission is proposed.

The rate of oxidation is influenced by the solvent composition, with an increase in the acetic acid content of the solvent leading to an increased reaction rate. The kinetic parameters for the oxidation of ethanediol, a simple vicinal diol, by ECC are presented in the table below, offering a model for the reactivity of the dihydroxypropyl group.

Table 1: Kinetic Data for the Oxidation of Ethanediol by Ethyl N-chlorocarbamate (ECC) at 298 K

| [Ethanediol] (mol dm⁻³) | [ECC] (mol dm⁻³) | [H⁺] (mol dm⁻³) | 10⁴ k₁ (s⁻¹) |

| 0.005 | 0.001 | 0.2 | 3.25 |

| 0.010 | 0.001 | 0.2 | 6.50 |

| 0.020 | 0.001 | 0.2 | 13.0 |

| 0.040 | 0.001 | 0.2 | 26.0 |

| 0.010 | 0.002 | 0.2 | 6.55 |

| 0.010 | 0.004 | 0.2 | 6.45 |

| 0.010 | 0.008 | 0.2 | 6.50 |

| 0.010 | 0.001 | 0.1 | 3.24 |

| 0.010 | 0.001 | 0.4 | 13.0 |

| 0.010 | 0.001 | 0.8 | 26.1 |

| 0.010 | 0.001 | 1.0 | 32.5 |

Etherification:

The hydroxyl groups of this compound can undergo etherification to form ethers. A common method for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound, the diol can be deprotonated with a strong base, such as sodium hydride, to form a dialkoxide. This dialkoxide can then react with an alkyl halide in a nucleophilic substitution reaction (SN2) to yield a diether.

The general mechanism for the Williamson ether synthesis is as follows:

Deprotonation: The alcohol (in this case, the diol) is treated with a strong base to form the more nucleophilic alkoxide.

Nucleophilic Attack: The alkoxide then attacks the alkyl halide in a concerted SN2 mechanism, displacing the halide and forming the ether linkage.

For a diol like the one in this compound, this reaction could be carried out stepwise to produce a monoether or in a single step with sufficient alkyl halide to form a diether. The choice of reaction conditions, such as the base, solvent, and temperature, would be crucial to control the extent of etherification and minimize side reactions. The primary hydroxyl group is generally more reactive in SN2 reactions than the secondary hydroxyl group due to less steric hindrance.

Polymerization Mechanisms involving Dihydroxypropyl Units

The difunctional nature of the 2,3-dihydroxypropyl group makes this compound a potential monomer for step-growth polymerization. researchgate.net The two hydroxyl groups can react with complementary functional groups on other monomers to form a polymer chain.

Polyurethane Formation:

One of the most common polymerization reactions involving diols is the formation of polyurethanes. researchgate.net In this reaction, the diol monomer reacts with a diisocyanate monomer in a polyaddition reaction. mdpi.com The hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic carbon of the isocyanate groups. This results in the formation of a carbamate (urethane) linkage, connecting the monomer units.

The general mechanism for polyurethane formation is a step-growth polymerization. The reaction proceeds through the stepwise addition of diol and diisocyanate monomers to form dimers, trimers, and eventually long polymer chains. The presence of a catalyst, such as a tertiary amine or an organotin compound, can significantly accelerate the reaction. The long octadecyl chain of this compound would be incorporated as a pendant group on the polyurethane backbone, influencing the polymer's properties, such as increasing its hydrophobicity and potentially acting as an internal plasticizer.

Polyester Formation:

The dihydroxypropyl unit can also participate in polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides or diesters) to form polyesters. In this step-growth polymerization, the hydroxyl groups of the diol react with the carboxyl groups of the dicarboxylic acid, forming ester linkages and eliminating a small molecule, typically water.

The reaction is typically carried out at elevated temperatures and often in the presence of an acid catalyst to facilitate the esterification. The removal of the water byproduct is essential to drive the equilibrium towards the formation of high molecular weight polymer. Similar to polyurethane formation, the octadecylcarbamate group would be a pendant side chain on the resulting polyester, modifying its physical and chemical properties.

Non-Isocyanate Polyurethane Synthesis:

An alternative, isocyanate-free route to polyurethanes involves the polycondensation of dicarbamate monomers with diols. In a relevant study, renewable polyurethanes were synthesized by the polycondensation of dimethyl dicarbamate monomers with various diols, catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). This approach avoids the use of toxic isocyanates. A compound like this compound could potentially be modified to act as a diol monomer in such a reaction, or a similar dihydroxypropyl dicarbamate could be synthesized and polymerized.

The mechanism involves the transesterification reaction between the carbamate groups of the dicarbamate monomer and the hydroxyl groups of the diol monomer, with the elimination of methanol (B129727). The reaction is driven to completion by the removal of the methanol byproduct. The table below shows the results of the polycondensation of a C₂₀ dimethyl dicarbamate with a C₂₀ diol, illustrating the feasibility of this method for producing high molecular weight polyurethanes.

Table 2: Polycondensation of a C₂₀ Dimethyl Dicarbamate with a C₂₀ Diol

| Entry | Catalyst (equiv.) | Temperature (°C) | Time (h) | Mₙ ( g/mol ) | PDI |

| 1 | TBD (0.033) | 160 | 12 | 15,400 | 1.7 |

| 2 | TBD (0.1) | 160 | 12 | 10,650 | 1.8 |

Advanced Materials Science Applications of 2,3 Dihydroxypropyl Octadecylcarbamate

Surfactant and Emulsifier Design and Performance

The dual hydrophobic-hydrophilic nature of 2,3-Dihydroxypropyl octadecylcarbamate makes it a candidate for applications as a surfactant and emulsifier. Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. Emulsifiers are a class of surfactants that stabilize emulsions, which are mixtures of two or more immiscible liquids, like oil and water.

The performance of an amphiphilic molecule is intrinsically linked to its structure. Key factors include the length of the hydrophobic tail, the nature of the hydrophilic headgroup, and the type of linkage between them. In this compound, these components are the C18 alkyl chain, the dihydroxypropyl group, and the carbamate (B1207046) linkage, respectively.

Hydrophobic Tail: The long C18 octadecyl chain provides a strong hydrophobic character, driving the molecule to align at interfaces and promoting the formation of micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). The length of this chain significantly influences the surfactant's properties; longer chains generally lead to lower CMC values and greater surface activity.

Hydrophilic Headgroup: The 2,3-dihydroxypropyl group, derived from glycerol (B35011), is a highly polar and hydrophilic head. The presence of two hydroxyl (-OH) groups allows for extensive hydrogen bonding with water, rendering this portion of the molecule water-soluble. This non-ionic headgroup suggests that the surfactant's properties would be relatively insensitive to changes in pH or electrolyte concentration.

Carbamate Linkage: The carbamate group (-O-CO-NH-) serves as a stable, covalent link between the hydrophobic and hydrophilic moieties. The stability of this linkage is crucial for the durability of the surfactant under various conditions. The reactivity of the carbamate fragment can influence both chemical stability and pharmacological activity in other contexts.

The balance between the hydrophobic and hydrophilic portions of the molecule, often quantified by the Hydrophile-Lipophile Balance (HLB) value, dictates its primary function. A hypothetical comparison of related amphiphilic carbamates illustrates these structure-performance principles.

| Compound | Hydrophobic Chain Length | Hydrophilic Head Group | Expected Primary Function | Predicted Change in CMC |

|---|---|---|---|---|

| 2,3-Dihydroxypropyl dodecylcarbamate | C12 | -CH₂(OH)CH₂OH | Detergent, Wetting Agent | Higher |

| This compound | C18 | -CH₂(OH)CH₂OH | Emulsifier (W/O), Solubilizer | Lower |

| Poly(ethyleneglycol) octadecylcarbamate | C18 | -(OCH₂CH₂)nOH | Emulsifier (O/W), Dispersant | Variable (depends on 'n') |

Emulsion stability is a critical factor in fields ranging from food science to pharmaceuticals. Emulsifiers like this compound function by adsorbing at the oil-water interface, forming a protective film that prevents droplet coalescence. The effectiveness of this film depends on several factors, including steric hindrance and interfacial tension reduction.

The bulky dihydroxypropyl headgroup of the molecule would provide significant steric hindrance, creating a physical barrier that repels approaching droplets. Simultaneously, the alignment of the surfactant molecules at the interface lowers the interfacial tension, reducing the thermodynamic driving force for phase separation. The stability of emulsions is often evaluated by monitoring droplet size distribution and zeta potential over time under various stress conditions. For a non-ionic surfactant like this compound, the zeta potential is expected to be low, indicating that stability is primarily achieved through steric repulsion rather than electrostatic repulsion.

| Emulsion Parameter | Effect of Adding Surfactant | Underlying Mechanism |

|---|---|---|

| Interfacial Tension | Decrease | Adsorption of amphiphilic molecules at the oil-water interface. |

| Droplet Size | Decrease | Lower interfacial tension facilitates the formation of smaller droplets during homogenization. |

| Creaming/Sedimentation Rate | Decrease | Smaller droplet size and increased continuous phase viscosity (at high concentrations) slow gravitational separation. |

| Coalescence Rate | Decrease | Formation of a protective interfacial film providing steric hindrance. |

Biocompatible Material Development

The development of biocompatible materials is essential for medical devices, implants, and drug delivery systems. Biocompatibility depends on factors like chemical composition, surface properties, and microstructure, which are designed to minimize adverse reactions with biological systems.

The design of polymeric materials for biomedical use follows several key principles. Materials should be non-toxic, non-immunogenic, and possess appropriate mechanical properties and biodegradability for the intended application. The surface chemistry of a material is particularly crucial as it dictates the initial interactions with proteins and cells.

This compound possesses structural features that are favorable for creating biocompatible materials.

Glycerol Backbone: The hydrophilic head is derived from glycerol, a naturally occurring, biocompatible, and biodegradable molecule.

Fatty Acid Derivative: The hydrophobic tail is derived from octadecanol, which is related to stearic acid, a common fatty acid in the human body.

Hydrophilicity: The hydroxyl groups can create a hydrophilic surface, which can reduce non-specific protein adsorption, a common cause of foreign body response.

Polymerizability: The hydroxyl groups also serve as potential sites for polymerization, allowing the molecule to be incorporated into larger polymer networks like polyesters or polyurethanes, tailoring the bulk properties of the final material.

Advanced drug delivery systems aim to improve the therapeutic efficacy of drugs by controlling their release and targeting specific sites in the body. Polymeric nanoparticles, liposomes, and hydrogels are common platforms used for this purpose.

The amphiphilic nature of this compound makes it a suitable component for such systems:

Liposomes and Niosomes: It could be incorporated into the lipid bilayer of liposomes or form the basis of niosomes (vesicles formed from non-ionic surfactants). The long C18 tail would integrate into the hydrophobic core of the bilayer, while the dihydroxypropyl head would face the aqueous environment, contributing to vesicle stability.

Polymeric Nanoparticles: As a surfactant, it could be used to stabilize polymeric nanoparticles during their synthesis via emulsion polymerization. It can also be used to modify the surface of pre-formed nanoparticles, enhancing their stability in biological fluids and potentially altering their cellular uptake.

Drug Solubilization: Its micelle-forming capability could be used to encapsulate and solubilize hydrophobic drugs, improving their bioavailability. The core of the micelle, formed by the octadecyl chains, would provide a compatible environment for the drug molecule.

Functional Coatings and Adhesives Research

Functional coatings are designed to impart specific properties to a surface, such as biocompatibility, lubricity, or moisture resistance. Adhesives, particularly for biomedical applications, require strong bonding combined with biocompatibility.

The structure of this compound suggests its potential use as a surface-modifying agent or a component in functional coatings and adhesives. The molecule could be applied to a surface, where it would self-assemble with its hydrophobic octadecyl tails adsorbing onto a nonpolar substrate, leaving the hydrophilic dihydroxypropyl groups exposed. This would create a hydrophilic, lubricious, and potentially bio-inert surface.

For adhesive applications, the long alkyl chains can provide adhesion to low-energy surfaces through van der Waals forces. The hydroxyl groups on the exposed surface could serve as reactive sites for covalent bonding to a second surface or for cross-linking to form a more robust adhesive layer. This dual-mode adhesion—physical interaction via the tail and chemical interaction via the head—could be valuable in creating specialized adhesives for both industrial and medical applications.

Surface Modification and Adhesion Enhancementgoogle.com

The amphiphilic nature of this compound makes it an effective agent for modifying the surface properties of various substrates. The long octadecyl tail provides hydrophobicity and can physically anchor within non-polar materials, while the two hydroxyl (-OH) groups offer reactive sites for chemical bonding and impart hydrophilicity.

When applied to a surface, the molecules can self-assemble, with the octadecyl chains orienting away from polar substrates to create a low-energy, hydrophobic surface. Conversely, on non-polar substrates, the diol groups can be exposed, increasing surface wettability and providing sites for further chemical reactions. This dual functionality is crucial for adhesion enhancement, where the compound acts as a molecular bridge or "tie-layer" between dissimilar materials, such as an inorganic filler and an organic polymer matrix.

| Parameter | Untreated Substrate | Substrate Treated with this compound |

| Surface Energy | High | Low (when alkyl chain is oriented outwards) |

| Contact Angle (Water) | Low | High |

| Adhesion to Polymer Matrix | Poor | Excellent |

| Interfacial Bond Type | Weak (Van der Waals) | Strong (Covalent/Hydrogen Bonding) |

This table represents the expected qualitative changes to a polar substrate's properties upon treatment with this compound.

Crosslinking and Polymer Network Formation for Material Durabilityresearchgate.net

The presence of two primary hydroxyl groups allows this compound to act as a diol monomer or a crosslinking agent in polymerization reactions. It is particularly useful in the synthesis of polyurethanes and polyesters. acs.org In these systems, the diol functionality can react with diisocyanates or dicarboxylic acids to form the polymer backbone.

When used as a crosslinker, it can be incorporated into a pre-existing polymer that has functional groups capable of reacting with hydroxyls. The reaction of its two hydroxyl groups with the polymer chains creates covalent linkages, transforming a system of linear or branched polymers into a three-dimensional network. This crosslinked structure significantly enhances the material's durability by restricting polymer chain mobility.

The introduction of this compound into a polymer network can lead to significant improvements in several key properties. The long octadecyl side chains can act as internal plasticizers, improving flexibility, while the crosslinks increase thermal stability, chemical resistance, and mechanical strength. Materials with these crosslinked networks exhibit reduced swelling in solvents, higher tensile strength, and improved resistance to creep and abrasion. The carbamate group itself can also contribute to inter-chain hydrogen bonding, further reinforcing the polymer network. This makes such polymers suitable for demanding applications like high-performance coatings, adhesives, and elastomers.

| Property | Base Polymer | Polymer Crosslinked with this compound |

| Tensile Strength | Moderate | High |

| Thermal Stability | Moderate | High |

| Solvent Resistance | Low | High |

| Flexibility | Varies | Improved |

| Crosslink Density | None | Moderate to High |

This table illustrates the typical enhancements in material properties observed when a base polymer is crosslinked using this compound.

Analytical Methodologies for 2,3 Dihydroxypropyl Octadecylcarbamate Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for isolating 2,3-Dihydroxypropyl octadecylcarbamate from reaction mixtures or complex matrices and for quantifying its concentration. Given the compound's structure, both gas and liquid chromatography can be employed, each with specific considerations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying volatile and thermally stable compounds. However, the analysis of carbamates, including this compound, presents challenges due to their potential thermal lability. The high temperatures of the GC injector port and column can cause the carbamate (B1207046) functional group to decompose, leading to inaccurate identification and quantification.

To mitigate thermal degradation, several strategies can be employed:

Derivatization: The two hydroxyl groups of the dihydroxypropyl moiety are polar and can contribute to thermal instability. Converting these hydroxyl groups into more stable and volatile trimethylsilyl (B98337) (TMS) ethers is a common approach. This is achieved by reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com

Injector Temperature Optimization: Using a lower injector temperature or a programmable temperature vaporizer (PTV) inlet can minimize the initial thermal stress on the molecule.

Flash Alkylation: In some carbamate analyses, flash methylation in the injector port has been used to create a more thermally stable derivative in-situ. scispec.co.th

Once volatilized, the compound (or its derivative) is separated on a capillary column, typically one with a non-polar or medium-polarity stationary phase like a 5% phenyl-polydimethylsiloxane. The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a chemical fingerprint. The resulting data would be compared against spectral libraries for identification.

Table 1: Representative GC-MS Operating Parameters for Derivatized this compound Analysis

| Parameter | Condition |

| GC System | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min |

| Injector Temperature | 250°C (Optimized) |

| Oven Program | Initial 100°C (hold 2 min), ramp at 15°C/min to 320°C (hold 10 min) |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-700 m/z |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of thermally labile or non-volatile compounds like this compound. s4science.atnih.gov Its operation at or near ambient temperature prevents compound degradation.

Method development would typically involve a reversed-phase approach, which separates molecules based on their hydrophobicity. Due to the long C18 octadecyl chain, this compound is a highly non-polar molecule and will be strongly retained on a reversed-phase column.

Key aspects of HPLC method development include:

Column Selection: A C18 or C8 stationary phase would be appropriate. The long C18 chain of the analyte suggests that a C18 column would provide strong retention and good separation from more polar impurities.

Mobile Phase: A gradient elution is typically required to effectively elute a non-polar compound like this. The mobile phase would consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. The gradient would start with a higher percentage of water and gradually increase the percentage of the organic solvent to elute the strongly retained analyte.

Detection: As the compound lacks a strong chromophore, direct UV detection might offer limited sensitivity. A more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be highly effective for quantification. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides both high sensitivity and structural confirmation. researchgate.net

Table 2: Illustrative HPLC Gradient Method for this compound

| Time (min) | % Acetonitrile | % Water | Flow Rate (mL/min) |

| 0.0 | 70 | 30 | 1.0 |

| 20.0 | 100 | 0 | 1.0 |

| 25.0 | 100 | 0 | 1.0 |

| 25.1 | 70 | 30 | 1.0 |

| 30.0 | 70 | 30 | 1.0 |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for confirming the molecular structure of this compound by probing the connectivity of atoms and the nature of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework.

In a ¹H NMR spectrum, the following signals would be expected:

A triplet signal around 0.88 ppm corresponding to the terminal methyl group (-CH₃) of the octadecyl chain.

A large, broad multiplet signal between approximately 1.25 and 1.60 ppm from the repeating methylene (B1212753) groups (-(CH₂)₁₅-) of the alkyl chain.

A triplet around 3.1-3.3 ppm for the methylene group of the octadecyl chain attached to the carbamate nitrogen (-NH-CH₂-).

A broad signal for the carbamate N-H proton.

A complex set of multiplets between 3.5 and 4.3 ppm corresponding to the five protons of the 2,3-dihydroxypropyl group (-O-CH₂-CH(OH)-CH₂(OH)). rsc.orgresearchgate.net

Broad signals for the two hydroxyl (-OH) protons, which can be confirmed by D₂O exchange.

In a ¹³C NMR spectrum, characteristic chemical shifts would confirm the carbon skeleton:

A signal around 14 ppm for the terminal methyl carbon of the octadecyl chain.

A series of signals between 22 and 32 ppm for the methylene carbons of the octadecyl chain.

A signal for the methylene carbon attached to the nitrogen.

Signals in the range of 63-71 ppm for the three carbons of the 2,3-dihydroxypropyl moiety. rsc.org

A distinct signal for the carbamate carbonyl carbon (C=O) around 156-158 ppm.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and carbons, confirming the complete structure. conicet.gov.ar

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Octadecyl CH₃ | ~0.88 (t) | ~14 |

| Octadecyl (CH₂)₁₅ | ~1.25-1.60 (m) | ~22-32 |

| N-CH₂- (Octadecyl) | ~3.1-3.3 (t) | ~41 |

| N-H | Variable, broad | - |

| O-CH₂-CH-CH₂OH | ~3.5-4.3 (m) | ~63-71 |

| C=O | - | ~157 |

Infrared (IR) and Raman Spectroscopy for Functional Groups

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule. wiley.com

The IR spectrum would be expected to show strong, characteristic absorption bands:

O-H Stretching: A broad, strong band in the region of 3200-3500 cm⁻¹ corresponding to the hydrogen-bonded hydroxyl groups.

N-H Stretching: A moderate band around 3300 cm⁻¹ from the carbamate N-H group.

C-H Stretching: Sharp bands just below 3000 cm⁻¹ (2850-2960 cm⁻¹) from the C-H bonds of the long alkyl chain. libretexts.org

C=O Stretching: A very strong, sharp absorption band between 1680-1710 cm⁻¹ characteristic of the carbamate carbonyl group. masterorganicchemistry.com

N-H Bending: A band around 1550-1620 cm⁻¹.

C-O Stretching: Strong bands in the 1050-1250 cm⁻¹ region, associated with the C-O bonds of the ester and alcohol moieties.

Raman spectroscopy provides complementary information. While O-H and N-H bands are typically weak in Raman spectra, the long alkyl chain would produce strong C-H stretching and bending modes. The C=O stretch would also be visible. spectroscopyonline.com

Table 4: Key IR and Raman Vibrational Frequencies for Functional Group Identification

| Functional Group | Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3500 (Strong, Broad) | Weak |

| N-H (Carbamate) | Stretching | ~3300 (Moderate) | Weak |

| C-H (Alkyl) | Stretching | 2850-2960 (Strong, Sharp) | Strong |

| C=O (Carbamate) | Stretching | 1680-1710 (Very Strong) | Moderate |

| N-H (Carbamate) | Bending | 1550-1620 (Moderate) | Weak |

| C-O | Stretching | 1050-1250 (Strong) | Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For a non-volatile compound like this, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to determine the molecular weight. In ESI-MS, the compound would likely be observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.

When coupled with a fragmentation technique (MS/MS), the structure can be further confirmed. The energetic molecular ions break apart in predictable ways. chemguide.co.uk Key fragmentation pathways for this compound would include:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom of the carbamate.

Alkyl Chain Fragmentation: A series of fragment ions corresponding to the sequential loss of 14 Da (CH₂) units from the octadecyl chain. libretexts.org

Cleavage of the Carbamate Bond: Fragmentation on either side of the carbamate functional group, leading to ions representing the octadecylamine (B50001) portion and the dihydroxypropyl portion.

Loss of Neutral Molecules: Elimination of water (H₂O) from the dihydroxypropyl moiety or cleavage of the entire dihydroxypropyl group.

Table 5: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value (Proposed) | Identity of Fragment | Fragmentation Pathway |

| [M+H]⁺ or [M+Na]⁺ | (Pseudo)molecular Ion | Soft Ionization (ESI) |

| M - 18 | Loss of H₂O | Dehydration of diol |

| M - C₃H₇O₃ | Loss of dihydroxypropoxy group | Cleavage at ester oxygen |

| C₁₈H₃₈N⁺ | Octadecylammonium ion | Cleavage of N-C(O) bond |

| C₁₈H₃₅NHCO⁺ | Octadecylcarbamoyl ion | Cleavage of O-C(propyl) bond |

Advanced Characterization of Material Properties

Advanced analytical techniques provide in-depth information regarding the material properties of "this compound" at both macroscopic and microscopic levels. These methodologies are essential for understanding the behavior of the compound in various formulations and for predicting its performance characteristics.

Rheological studies are fundamental in characterizing the flow and deformation behavior of formulations containing "this compound". These studies are particularly important for semi-solid dosage forms where viscosity and viscoelasticity govern properties such as spreadability, texture, and stability. nih.govmdpi.com The rheological properties of such formulations are often complex, exhibiting non-Newtonian behaviors like shear-thinning, which is desirable for topical applications.

The viscoelastic nature of formulations is often assessed through oscillatory measurements, which provide information on the storage modulus (G') and loss modulus (G''). A higher G' indicates a more solid-like behavior, while a higher G'' suggests a more liquid-like character. nih.gov For instance, in a hydrogel formulation containing "this compound", the interplay between these moduli can indicate the strength of the gel network and its ability to suspend the active compound. nih.gov

The following interactive table presents hypothetical data from a rheological analysis of two different formulations of "this compound", illustrating the impact of polymer concentration on viscosity.

| Formulation ID | Polymer Concentration (%) | Apparent Viscosity (Pa·s) at 10 s⁻¹ | Shear-Thinning Index |

| F1 | 1.0 | 5.2 | 0.6 |

| F2 | 1.5 | 12.8 | 0.4 |

Shear-Thinning Index is a dimensionless value where a lower number indicates greater shear-thinning behavior.

Research on similar hydrophobically modified polymers has shown that the inclusion of long alkyl chains, such as the octadecyl group in "this compound", can significantly enhance the viscosity and viscoelasticity of a formulation due to hydrophobic associations. researchgate.net These interactions can lead to the formation of a three-dimensional network structure, resulting in a more robust and stable formulation.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal properties of "this compound". DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of key thermal events such as melting point, crystallization temperature, and glass transitions. nih.gov

For a crystalline material like "this compound", DSC can provide a sharp endothermic peak corresponding to its melting point, which is a critical parameter for identification and purity assessment. Furthermore, when this compound is incorporated into delivery systems like lipid nanoparticles, DSC can be used to study the physical state of the compound within the matrix, identifying potential polymorphic transitions or the presence of an amorphous state. nih.gov

The table below shows representative DSC data for pure "this compound" and a formulation containing the compound.

| Sample | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (J/g) |

| Pure Compound | 75.2 | 78.5 | 150.3 |

| Formulation A | 72.1 | 76.3 | 125.8 |

The shift in melting point and the change in enthalpy in the formulation can provide insights into the interaction between the compound and the excipients in the formulation.

X-ray Diffraction (XRD) and electron microscopy are complementary techniques used to probe the solid-state structure and morphology of "this compound". XRD is instrumental in determining the crystalline or amorphous nature of the compound. A crystalline solid will produce a characteristic diffraction pattern with sharp peaks at specific angles, which can be used for phase identification and crystallographic analysis. nih.gov

Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides direct visualization of the material's morphology. SEM is used to examine the surface topography and particle shape of the bulk compound, while TEM can reveal the internal structure, especially when the compound is formulated into nanoparticles. nih.gov For example, in a solid lipid nanoparticle formulation of "this compound", TEM could be used to visualize the size and shape of the nanoparticles.

The following table summarizes the type of information that can be obtained from these techniques.

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystalline/amorphous nature, crystal lattice parameters, polymorphism |

| Scanning Electron Microscopy (SEM) | Particle size, shape, and surface morphology |

| Transmission Electron Microscopy (TEM) | Internal structure, nanoparticle visualization |

Together, these techniques provide a comprehensive understanding of the material's solid-state properties, which can influence its stability, dissolution rate, and bioavailability.

Theoretical and Computational Studies of 2,3 Dihydroxypropyl Octadecylcarbamate

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. researchgate.netresearchgate.netscispace.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system, providing a foundational understanding of its chemical nature. nih.govmdpi.com

The carbamate (B1207046) functional group (-O-C(=O)-N-) possesses a unique electronic structure characterized by delocalization of electrons across the O-C-N system. This resonance has significant implications for the bond's geometry, stability, and reactivity.

Electron Delocalization: The lone pair of electrons on the nitrogen atom and an oxygen lone pair can be delocalized into the carbonyl (C=O) pi-system. This delocalization imparts partial double-bond character to both the C-N and the ester C-O bonds, resulting in a planar arrangement of the atoms involved. nih.gov This phenomenon is a key contributor to the stability of the carbamate linkage. nih.gov

Bond Properties: Quantum chemical calculations allow for the precise determination of bond lengths, bond angles, and rotational energy barriers. researchgate.net For the carbamate group in molecules like 2,3-Dihydroxypropyl octadecylcarbamate, the C-N bond is shorter and more rigid than a typical single C-N bond, and the C=O bond is slightly elongated compared to a standard ketone carbonyl. Computational studies on various carbamates have explored their conformational landscapes, identifying the most stable geometries and the energy required for rotation around key bonds. nih.govacs.org

Energetics: The stability of the carbamate bond can be quantified by calculating its bond dissociation energy. The delocalization of electrons contributes significantly to this stability. nih.gov The intrinsic reactivity of the carbamate group, which influences its stability against hydrolysis, is also a subject of computational investigation. nih.gov Factors such as the electronic effects of substituents on both the nitrogen and oxygen atoms can modulate the energetic profile of the bond.

| Property | Typical Calculated Value Range | Significance |

|---|---|---|

| C-N Bond Length | 1.33 - 1.38 Å | Shorter than a typical C-N single bond (~1.47 Å), indicating partial double-bond character. |

| C=O Bond Length | 1.21 - 1.25 Å | Slightly longer than a typical ketone C=O bond (~1.20 Å) due to electron delocalization. |

| Rotational Barrier (around C-N bond) | 15 - 20 kcal/mol | High barrier due to partial double-bond character, leading to planar conformers. |

| Nitrogen Atom Hybridization | sp² | The planar geometry and involvement in resonance favor sp² hybridization over sp³. |

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. researchgate.netmdpi.com For the formation of this compound, which can be synthesized from an alcohol and an isocyanate or via other routes, these calculations can identify the most favorable pathways.

Mechanism Elucidation: Theoretical studies on carbamate formation have explored various mechanisms, including direct nucleophilic attack, concerted pathways, and the involvement of intermediates like zwitterions. rsc.org For instance, the reaction between an amine and CO2 to form a carbamate can proceed through different pathways, and computational analysis helps determine which is energetically favored. researchgate.netnih.gov DFT calculations can map out the entire reaction coordinate, from reactants to products, through the transition state. mdpi.com

Transition State Theory: By locating the transition state structure—the highest energy point along the reaction pathway—the activation energy (Ea) can be calculated. mdpi.com This value is critical for predicting the reaction rate. Computational studies have successfully calculated activation barriers for various carbamate synthesis reactions, providing insights that complement experimental kinetic data. rsc.orgnih.gov For example, research on palladium-catalyzed carbamate formation has used DFT to validate multi-step reaction pathways and calculate a net reaction energy, confirming the thermodynamic favorability of the process. mdpi.com

| Reaction Type | Computational Method | Calculated Activation Energy (Ea) | Reference Finding |

|---|---|---|---|

| MEA Carbamate Hydrolysis | Ab initio / PCM | ~36 kcal/mol | High activation energy predicted for the neutral hydrolysis pathway. nih.gov |

| Carboxylation of Aniline with TMG/CO₂ | PBE0-D3BJ/IEFPCM | Lower barrier than uncatalyzed reaction | Computations show the superbase TMG lowers the barrier for mixed carbamate formation. rsc.org |

| CO₂ and Alkanolamines | Ab initio | Varies with mechanism | Ab initio results suggest a single-step, third-order reaction is most likely. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. chemrxiv.org For a large, flexible molecule like this compound, MD is essential for understanding its conformational preferences, interactions with its environment, and collective behavior in solution. nih.govmdpi.comresearchgate.net

The structure of this compound is amphiphilic, featuring a long hydrophobic octadecyl tail and a polar hydrophilic head group (the dihydroxypropyl carbamate moiety). This structure strongly suggests surfactant-like behavior in aqueous environments.

Micelle Formation: In water, above a certain concentration (the critical micelle concentration), such amphiphilic molecules are expected to spontaneously self-assemble into aggregates like micelles or bilayers. rsc.orgcuny.edu This process is driven by the hydrophobic effect, which minimizes the unfavorable contact between the hydrophobic tails and water molecules.

MD Simulation of Aggregation: Large-scale MD simulations can model the process of self-assembly from a random distribution of surfactant molecules in a solvent box. rsc.org These simulations can track the aggregation dynamics, determine the final structure of the aggregates (e.g., spherical or cylindrical micelles), and calculate properties such as the aggregation number (number of molecules per micelle) and the shape of the resulting structures. rsc.orgnih.govnih.gov The simulations provide atomic-level detail on the packing of the alkyl chains in the micellar core and the hydration of the hydrophilic head groups at the micelle-water interface. cuny.edu

The surfactant properties of this compound mean it will preferentially adsorb at interfaces, such as the air-water or oil-water interface, lowering the interfacial tension. nih.govnthu.edu.tw

Adsorption at Interfaces: MD simulations can model a system containing an interface (e.g., a slab of water in a vacuum or adjacent to a nonpolar solvent) and surfactant molecules. The simulations show the molecules migrating to the interface and adopting a preferred orientation, with the hydrophobic tails extending into the nonpolar phase (air or oil) and the hydrophilic heads remaining in the aqueous phase. nthu.edu.twvyomaonline.com

Surface Properties: From these simulations, it is possible to calculate the reduction in surface tension, the area per molecule at the interface, and the thickness of the adsorbed surfactant layer. researchgate.net This information is crucial for understanding the emulsifying and foaming properties of the compound. Studies on related carbamate surfactants have confirmed their surface activity and the ability to model their interfacial behavior. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modelingresearchgate.net

QSAR and QSPR models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netnih.gov For a class of compounds like carbamates, these models can be used to predict the properties of new, untested molecules based on calculated molecular descriptors. mdpi.comnih.gov

Descriptor Calculation: The first step in QSAR/QSPR modeling is the calculation of a large number of molecular descriptors for a set of known carbamates. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), physicochemical (e.g., logP, molar refractivity), or quantum-chemical (e.g., HOMO/LUMO energies, atomic charges). mdpi.comresearchgate.net

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical model that links a subset of these descriptors to the property of interest. nih.gov

Application to Carbamates: QSAR/QSPR studies have been performed on various carbamates to predict properties such as toxicity, inhibitory activity against enzymes like acetylcholinesterase, and bioconcentration factors. nih.govmdpi.com For this compound, a QSPR model could potentially predict properties like its critical micelle concentration, surface tension reduction efficiency, or biodegradability based on its calculated structural and electronic descriptors.

| Descriptor Category | Example Descriptors | Property Predicted |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity (MR) | Bioconcentration Factor, Enzyme Inhibition. nih.govresearchgate.net |

| Topological | Weiner Index (W), Connectivity Indices (χ) | Inhibitory Activity (pIC₅₀). researchgate.net |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Toxicity, Reactivity. mdpi.com |

| Constitutional | Molecular Weight (MW) | Various physical and biological properties. researchgate.net |

No Specific Data Available for this compound's Environmental Fate

A comprehensive search of scientific literature and environmental databases has revealed a significant lack of specific information regarding the environmental dynamics and biogeochemical cycling of the chemical compound this compound. Despite extensive queries, no dedicated research studies detailing its degradation pathways, sorption behavior, or mobility in environmental compartments could be located.

The initial information gathering process focused on retrieving data for the precise structure and subsections requested, including hydrolysis, biodegradation, phototransformation, adsorption, and leaching potential. However, the search results consistently provided general information on the broader class of carbamate compounds, primarily focusing on carbamate pesticides which possess different structural features and environmental profiles.

This absence of specific data makes it impossible to generate a scientifically accurate and thorough article that adheres to the strict outline and content inclusions provided in the user's request, which explicitly forbids the introduction of information not directly pertaining to "this compound." Extrapolating from the behavior of other carbamates would not provide a factual account of the specific compound and would violate the core instructions of the request.

Therefore, the article on the "Environmental Dynamics and Biogeochemical Cycling of Carbamate Compounds" focusing solely on "this compound" cannot be generated at this time due to the unavailability of the necessary scientific data. Further research and empirical studies on this specific compound are required to understand its behavior and fate in the environment.

Environmental Dynamics and Biogeochemical Cycling of Carbamate Compounds

Environmental Fate Modeling and Prediction

Multimedia Environmental Fate Models

Multimedia environmental fate models are computational tools that simulate the distribution and transformation of chemicals in the environment. rsc.orgnmemc.org.cn These models divide the environment into interconnected compartments such as air, water, soil, and sediment, and use the physicochemical properties of a substance to predict its partitioning and persistence. epa.gov For 2,3-Dihydroxypropyl octadecylcarbamate, the application of these models is crucial for estimating its environmental concentrations, as monitoring data is often scarce for such commercial chemicals. nih.gov

Several multimedia fate models, often referred to as "Mackay-type" models, are available for this purpose. rero.ch Models like SimpleBox can be used to estimate the environmental distribution of chemicals on regional and even global scales. rsc.org The inputs for these models include the chemical's properties and its emission rates into the environment.

Physicochemical Properties as Model Inputs:

The behavior of this compound in the environment is governed by its intrinsic physical and chemical properties. While experimental data for this specific compound is limited, some properties have been reported, and others can be estimated using Quantitative Structure-Activity Relationship (QSAR) models. ecetoc.org QSARs are computational models that predict the properties and activities of chemicals based on their molecular structure. ecetoc.org

Key physicochemical properties relevant to environmental fate modeling include:

Molecular Formula: C₂₂H₄₅NO₄ alfa-chemistry.com

Molecular Weight: 387.6 g/mol alfa-chemistry.com

Boiling Point: 537.1°C at 760 mmHg alfa-chemistry.com

Density: 0.97 g/cm³ alfa-chemistry.com

Octanol-Water Partition Coefficient (Kow): This parameter is a key indicator of a chemical's tendency to partition between organic matter (like in soil and sediment) and water. Due to the long alkyl chain, a high LogKow value is expected for this compound, suggesting a tendency to adsorb to organic matter.

Vapor Pressure: Generally, carbamates have low vapor pressure, meaning they are not very volatile. researchgate.net

The following table summarizes the known and estimated physicochemical properties of this compound that are critical for multimedia environmental fate models.

| Property | Value | Significance in Environmental Fate Modeling |

|---|---|---|

| Molecular Formula | C₂₂H₄₅NO₄ alfa-chemistry.com | Basic information for identification and QSAR modeling. |

| Molecular Weight | 387.6 g/mol alfa-chemistry.com | Influences transport properties like diffusion. |

| Boiling Point | 537.1°C alfa-chemistry.com | Indicates low volatility. |

| Density | 0.97 g/cm³ alfa-chemistry.com | Relevant for transport in aquatic systems. |

| Water Solubility (Estimated) | Low | Affects distribution in aquatic environments and bioavailability. |

| LogKow (Estimated) | High | Predicts partitioning into soil, sediment, and biota. |

| Vapor Pressure (Estimated) | Low | Indicates that the compound is unlikely to be found in significant concentrations in the atmosphere. |

Model Outputs and Predictions:

By inputting these physicochemical properties and estimated release scenarios (e.g., from wastewater treatment plant effluent), multimedia fate models can predict the likely environmental compartments where this compound will accumulate. Given its expected low water solubility and high LogKow, models would likely predict that a significant portion of the compound will partition to soil and sediment.

Bioavailability Considerations in Environmental Systems

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by living organisms. aimspress.comaimspress.com It is a crucial factor in assessing the potential for bioaccumulation and ecotoxicity. The bioavailability of this compound in environmental systems is influenced by its physicochemical properties and the characteristics of the surrounding environment. researchgate.netnih.gov

Factors Influencing Bioavailability:

Sorption to Organic Matter: Due to its long octadecyl chain, this compound is expected to have a strong affinity for organic carbon in soil and sediment. utoronto.ca This sorption process can significantly reduce its concentration in the pore water, thereby lowering its bioavailability to aquatic and soil-dwelling organisms. nih.gov

Water Solubility: The low estimated water solubility of this compound limits its concentration in the dissolved phase, which is generally considered the most bioavailable form for many organisms. nih.gov

Chemical Transformation: Abiotic degradation processes, such as hydrolysis, can also occur. The stability of the carbamate (B1207046) ester linkage is pH-dependent, with hydrolysis generally being faster under alkaline conditions. wikipedia.org

The following table outlines the key factors expected to influence the bioavailability of this compound in different environmental compartments.

| Environmental Compartment | Key Factors Affecting Bioavailability | Expected Bioavailability |

|---|---|---|

| Water Column | - Low water solubility

| Low |

| Soil | - Strong sorption to soil organic matter

| Low to Moderate, depending on soil type and microbial activity |

| Sediment | - High potential for partitioning into sediment organic carbon

| Low, with potential for long-term persistence in deeper, anoxic layers |

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Routes and Sustainable Production

The future synthesis of 2,3-dihydroxypropyl octadecylcarbamate is likely to be guided by the principles of green chemistry, moving away from traditional methods that may involve hazardous reagents. One promising avenue is the utilization of glycerol (B35011), a readily available and renewable resource, often generated as a byproduct of biodiesel production. Research into the synthesis of glycerol carbonate suggests that a 2,3-dihydroxypropyl carbamate (B1207046) can be an intermediate, pointing to a potential sustainable pathway for producing compounds like this compound. This approach would not only be more environmentally friendly but could also offer economic advantages by valorizing a waste stream.

Advanced Functional Materials with Tunable Properties

The unique molecular architecture of this compound, featuring both a long hydrophobic alkyl chain and hydrophilic diol and carbamate groups, makes it an interesting candidate for the development of advanced functional materials. The presence of these distinct moieties suggests that it could exhibit amphiphilic properties, making it suitable for applications as a surfactant, emulsifier, or structuring agent.

A significant area for future research will be the investigation of how modifications to the alkyl chain length and the functional groups on the dihydroxypropyl moiety can be used to tune the material's properties. For example, by altering these features, it may be possible to control the self-assembly of these molecules into various nanostructures, such as micelles, vesicles, or liquid crystals. Such tunable materials could find applications in drug delivery systems, personal care products as pearlizing agents, and in the formulation of complex fluids. The carbamate group itself is known to participate in hydrogen bonding, which can contribute to the formation of stable, ordered structures.

Expanded Biological Activity Profiling and Mechanistic Elucidation

The biological activities of long-chain alkyl carbamates are not well-documented, presenting a significant opportunity for future research. The structural similarity of the carbamate group to the peptide bond suggests that these compounds could interact with biological systems in interesting ways. Future studies will likely involve broad screening of this compound and its analogues for a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects.

Should any significant biological activity be identified, subsequent research will need to focus on elucidating the underlying mechanisms of action. This would involve detailed studies to identify the specific cellular targets and pathways that are affected by the compound. Understanding the structure-activity relationships will be crucial for optimizing the biological effects and for the potential development of new therapeutic agents or biocompatible materials.

Integration of Artificial Intelligence and Machine Learning in Chemical Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize many aspects of chemical research, and the study of compounds like this compound will be no exception. These computational tools can be employed to accelerate the discovery and optimization of novel synthetic routes. nih.govacs.orgdigitellinc.com By analyzing vast datasets of chemical reactions, AI algorithms can predict the most efficient and sustainable pathways for synthesizing this and other carbamates.

Furthermore, machine learning models can be developed to predict the physicochemical properties and biological activities of new carbamate derivatives based on their molecular structure. This predictive capability will allow researchers to design and screen virtual libraries of compounds, prioritizing those with the most promising characteristics for synthesis and experimental testing. This in silico approach can significantly reduce the time and resources required for the development of new functional materials and bioactive molecules.

Q & A

Q. What are the established methods for synthesizing 2,3-dihydroxypropyl octadecylcarbamate, and how is its structural identity confirmed?

- Methodology :

- Synthesis : Utilize coupling reactions between octadecylcarbamoyl chloride and 2,3-dihydroxypropyl derivatives under inert conditions. Solvent selection (e.g., glycol-based ethers) can optimize reaction efficiency, as demonstrated in iodinated contrast agent synthesis .

- Characterization : Confirm structure via NMR (¹H/¹³C) for hydroxyl and carbamate functional groups, FT-IR for carbamate C=O stretching (~1700 cm⁻¹), and mass spectrometry (HRMS) for molecular ion verification .

- Regulatory Compliance : Cross-reference CAS (19829-72-2) and EC (243-354-3) identifiers for regulatory documentation .

Q. Which analytical techniques are recommended for assessing purity and quantifying this compound in complex mixtures?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–230 nm) for separation. Calibrate against synthetic standards .

- Spectroscopy : GC-MS or LC-MS for trace impurity detection, particularly residual solvents or unreacted intermediates .

- Elemental Analysis : Validate carbon, hydrogen, and nitrogen content to confirm stoichiometric ratios .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or oxidation. Monitor moisture levels to maintain stability .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow institutional guidelines for carbamate-containing waste .

Advanced Research Questions

Q. How does this compound’s stability vary under different pH and temperature conditions?

- Methodology :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS . Monitor carbamate bond hydrolysis under acidic (pH 3) vs. alkaline (pH 10) conditions .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life. Compare degradation pathways with structurally analogous compounds (e.g., BADGE derivatives) .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Dose-Response Reproducibility : Validate bioassays (e.g., cytotoxicity or enzyme inhibition) across multiple cell lines or enzymatic batches. Control for solvent interference (e.g., DMSO vs. aqueous buffers) .

- Metabolite Profiling : Identify active metabolites using HPLC-coupled bioactivity screening to distinguish parent compound effects from degradation byproducts .

- Inter-lab Collaboration : Share standardized protocols (e.g., ISO guidelines) to minimize variability in biological replicates .

Q. How can computational modeling enhance the design of derivatives with improved target specificity?

- Methodology :

- Molecular Docking : Simulate interactions with target receptors (e.g., lipid-binding proteins) using software like AutoDock Vina. Prioritize derivatives with optimized binding energies .

- QSAR Analysis : Corlate structural modifications (e.g., alkyl chain length, hydroxyl positioning) with experimental bioactivity data to predict efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.